Mexedrone Hydrochloride

Description

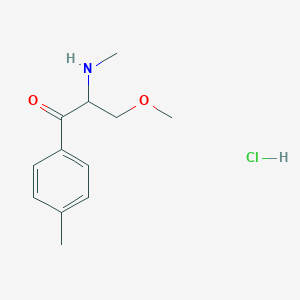

Structure

3D Structure of Parent

Properties

CAS No. |

2749282-69-5 |

|---|---|

Molecular Formula |

C12H18ClNO2 |

Molecular Weight |

243.73 g/mol |

IUPAC Name |

3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one;hydrochloride |

InChI |

InChI=1S/C12H17NO2.ClH/c1-9-4-6-10(7-5-9)12(14)11(13-2)8-15-3;/h4-7,11,13H,8H2,1-3H3;1H |

InChI Key |

CZHKRQUFWDRDIU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(COC)NC.Cl |

Origin of Product |

United States |

Stereochemical Considerations in Synthesis

Mexedrone (B10764521) possesses a chiral center, meaning it can exist as different stereoisomers.

The molecular structure of mexedrone contains a chiral center, which means it exists as a racemic mixture, a combination of (R)- and (S)-enantiomers. fda.govnih.govncats.io The specific arrangement of atoms in these enantiomers can be determined using techniques like X-ray crystallography. acs.org The hydrochloride salt of mexedrone forms crystals where the ions are linked by N-H…Cl and C-H…Cl hydrogen bonds. ljmu.ac.uk

Preclinical Pharmacological Investigations of Mexedrone Hydrochloride

Radioligand Receptor Binding Profiling

Information regarding the direct binding affinity of mexedrone (B10764521) to various neurotransmitter receptors is limited in the scientific literature.

Some reports suggest that mexedrone has an affinity for serotonin (B10506) (5-HT2) and dopamine (B1211576) (D2) receptors. scispace.comtandfonline.comnih.gov However, it is noted that this assertion may be an anticipation based on the known pharmacology of the parent compound, mephedrone (B570743), rather than the result of direct radioligand binding studies specifically conducted on mexedrone. tandfonline.com Comprehensive receptor binding profiles with specific affinity values (Ki) for mexedrone at a wide range of monoamine receptors are not extensively detailed in the available preclinical studies.

Comparison of Binding Affinities with Related Psychoactive Substances

Mexedrone hydrochloride's interaction with monoamine transporters has been a subject of preclinical investigation to understand its pharmacological profile. In vitro studies using rat brain synaptosomes have been conducted to determine its potency as an inhibitor of dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT) transporters. These studies measure the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of a substance required to inhibit 50% of the transporter activity. A lower IC₅₀ value corresponds to a higher binding affinity.

Mexedrone demonstrated weak, non-selective inhibitory effects on all three monoamine transporters, with IC₅₀ values in the low micromolar range. nih.gov Specifically, its IC₅₀ values were 6,844 nM for DAT, 8,869 nM for NET, and 5,289 nM for SERT. wikipedia.org When compared to its structural analog, mephedrone, mexedrone is significantly less potent. nih.gov Mephedrone shows much higher affinity for all three transporters. nih.gov The positional isomer of mexedrone, N-methoxymephedrone, exhibited comparable potency to mexedrone at the dopamine transporter but was more potent at both the norepinephrine and serotonin transporters. nih.gov Another related compound, α-chloromethylmephedrone, which was identified as a synthesis by-product, was found to be inactive in these binding assays. nih.gov

Computational molecular docking studies have also been employed to investigate the binding of mexedrone to the S1 or central site of the monoamine transporters. acs.org These computational models were consistent with the experimental data regarding mexedrone's activity. acs.org

Table 1: Comparative Binding Affinities (IC₅₀ nM) at Monoamine Transporters

| Compound | DAT (IC₅₀ nM) | NET (IC₅₀ nM) | SERT (IC₅₀ nM) |

|---|---|---|---|

| Mexedrone | 6,840 | 8,870 | 5,290 |

| N-methoxymephedrone | 6,090 | 3,460 | 3,250 |

| Mephedrone | 495 | 277 | 647 |

| α-chloromethylmephedrone | >10,000 | >10,000 | >10,000 |

Data sourced from McLaughlin et al. (2016). nih.gov

In Vitro Enzymatic Metabolism Studies

The metabolic fate of mexedrone has been investigated through in vitro studies utilizing human liver microsomes (HLM) and specific recombinant cytochrome P450 (CYP450) isoforms. nih.govresearchgate.netunife.it These studies are crucial for identifying the metabolic pathways and the enzymes responsible for breaking down the compound. The primary analytical methods used in these investigations include ultra-high-performance liquid chromatography coupled with both high- and low-resolution mass spectrometry. nih.gov

Phase I metabolism of mexedrone involves functionalization reactions that modify its chemical structure. nih.govdntb.gov.ua The main metabolic transformations identified are hydroxylation, N-dealkylation, and O-dealkylation. nih.govresearchgate.netnih.govscispace.com These reactions are similar to those observed for other synthetic cathinones like mephedrone. unife.it Three primary in vitro metabolites have been identified and characterized. unife.it

Hydroxylation is a key metabolic pathway for mexedrone. nih.govdntb.gov.ua This process results in the formation of hydroxy-mexedrone, which has been designated as metabolite M1. nih.govunife.it

Dealkylation reactions are also prominent in the metabolism of mexedrone. nih.govdntb.gov.ua O-dealkylation leads to the formation of O-dealkyl-mexedrone (M2), while N-dealkylation results in N-dealkyl-mexedrone (M3). nih.govunife.it

Studies using a panel of five different recombinant human CYP450 isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP3A5) have helped to pinpoint the specific enzymes involved in mexedrone's Phase I metabolism. nih.govunife.it

The results indicate that multiple isoforms contribute to its breakdown:

CYP2C19 was identified as the most significantly involved isoform, responsible for the formation of all three primary metabolites: the hydroxylated (M1) and both dealkylated (M2, M3) products. nih.govresearchgate.netnih.govdntb.gov.ua

CYP2D6 and CYP1A2 were also found to be involved, but their activity was limited to the hydroxylation reaction that forms M1. nih.govresearchgate.netnih.govdntb.gov.ua

CYP2C9 , CYP3A4 , and CYP3A5 were shown to have no significant involvement in the metabolism of mexedrone in these in vitro models. nih.govunife.it

Table 2: Summary of Mexedrone Phase I Metabolites and Involved CYP450 Isoforms

| Metabolite ID | Metabolic Reaction | Metabolite Name | Involved CYP450 Isoforms |

|---|---|---|---|

| M1 | Hydroxylation | Hydroxy-mexedrone | CYP2C19, CYP2D6, CYP1A2 |

| M2 | O-Dealkylation | O-dealkyl-mexedrone | CYP2C19 |

| M3 | N-Dealkylation | N-dealkyl-mexedrone | CYP2C19 |

Data synthesized from Camuto et al. (2022). nih.govunife.it

The metabolic stability of mexedrone has been assessed through incubation with human liver microsomes (HLM). nih.govresearchgate.net These experiments, conducted over various time intervals, help determine the rate at which the compound is metabolized. nih.gov The findings from these studies revealed that a significant fraction of mexedrone remains unchanged after incubation. nih.govresearchgate.netnih.govdntb.gov.ua This suggests a degree of metabolic stability. Consequently, both the unchanged parent compound (mexedrone) and its hydroxylated metabolites are considered the most suitable biomarkers for detecting intake. nih.govnih.govdntb.gov.ua

Hydroxylated Metabolites

Neurobehavioral Investigations in Animal Models

Exploration of Behavioral Sensitization Patterns

Behavioral sensitization is a phenomenon characterized by a progressive and enduring enhancement of a behavioral response to a drug following repeated, intermittent administration. This process is often studied in preclinical models to assess the abuse potential and long-term neuroadaptations induced by psychoactive substances. While direct and extensive research on the behavioral sensitization patterns of mexedrone is still emerging, studies on its acute behavioral effects and the well-documented patterns of its close analogue, mephedrone, provide significant insights.

Recent 2024 investigations into the neurobehavioral effects of mexedrone have provided foundational evidence for its potential to induce abuse-related behaviors. In rodent models, mexedrone has been shown to increase locomotor activity. nih.gov Furthermore, it produced a significant conditioned place preference (CPP) in mice and maintained self-administration behavior in rats, both in a dose-dependent manner. nih.gov These findings, particularly the reinforcing effects observed in self-administration studies, are strong indicators of abuse potential and suggest that repeated exposure could lead to sensitization. nih.gov The locomotor-stimulating effects of mexedrone were found to be linked to the serotonergic system, as they were reversed by pretreatment with a 5-HT2A receptor antagonist. nih.gov

To understand the likely sensitization patterns of mexedrone, it is informative to examine studies on mephedrone. Repeated administration of mephedrone has been shown to produce behavioral sensitization in rats. nih.govnih.gov Specifically, repeated exposure to mephedrone resulted in a preferential sensitization to repetitive, stereotypic movements rather than general ambulatory activity. nih.govnih.gov This enhancement of repetitive movement was observed after various dosing schedules and persisted after a period of drug abstinence. nih.govnih.gov However, some studies have also reported the development of tolerance to mephedrone's locomotor effects with repeated administration, suggesting that the pattern of administration (e.g., continuous vs. intermittent) may play a crucial role in the resulting neuroadaptations. researchgate.netresearchgate.net For instance, one study noted that while repeated mephedrone injections caused rapid-onset hyperactivity, the hypothermic effect was attenuated with subsequent doses. nih.gov These findings on mephedrone suggest that mexedrone may also exhibit a complex pattern of behavioral adaptation, potentially involving sensitization of some behaviors (like stereotypy) and tolerance to others.

Table 1: Summary of Behavioral Studies on Mexedrone and Related Compounds

| Compound | Animal Model | Key Findings | Citations |

|---|---|---|---|

| Mexedrone | Mice, Rats | Increased locomotor activity, produced significant conditioned place preference, and maintained self-administration. | nih.gov |

| Mephedrone | Rats | Repeated exposure produced preferential sensitization to repetitive movements. | nih.govnih.gov |

| Mephedrone | Rats | Repeated administration led to rapid-onset hyperactivity; hypothermic effects were attenuated upon repeat dosing. | nih.gov |

| Mephedrone | Mice | Repeated administration led to the development of tolerance to its effects on spontaneous locomotor activity. | researchgate.netresearchgate.net |

Pharmacological Assessment of Synthesis By-products and Isomers

In vitro pharmacological assays using rat brain synaptosomes were conducted to determine the activity of these compounds at the high-affinity transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). nih.gov

N-methoxymephedrone is a positional isomer of mexedrone where the methoxy (B1213986) group is attached to the nitrogen atom instead of the alpha-carbon of the propane (B168953) chain. nih.govvulcanchem.com This structural difference results in a significantly different pharmacological profile. Unlike mexedrone, which acts primarily as a reuptake inhibitor with weak releasing activity only at SERT, N-methoxymephedrone was found to be a fully efficacious, substrate-type releasing agent at all three monoamine transporters (DAT, NET, and SERT), with EC₅₀ values in the low micromolar range. nih.govscispace.com Although it is less potent than its parent compound mephedrone, its profile as a monoamine releaser is comparable. nih.govtheclubhealthconference.com It also acts as a weak uptake blocker at all three transporters. nih.govscispace.com

α-Chloromethylmephedrone has been identified as a by-product formed during a common synthesis route for mexedrone. nih.gov Its formation is believed to result from incomplete conversion of a precursor, which then undergoes subsequent reactions. nih.gov Pharmacological assessment of this chlorinated by-product revealed that it was inactive in all in vitro monoamine transporter assays. nih.govscispace.com It displayed no ability to inhibit the uptake of dopamine, norepinephrine, or serotonin, nor did it stimulate their release. nih.gov This lack of activity suggests that this particular by-product is unlikely to contribute to the central pharmacological effects of mexedrone preparations in which it may be present as an impurity.

The distinct pharmacological activities of mexedrone and its N-methoxy isomer highlight how minor structural changes can dramatically alter the mechanism of action at monoamine transporters. nih.gov While mexedrone exhibits a "hybrid" activity as a reuptake inhibitor at DAT/NET and a weak releaser at SERT, N-methoxymephedrone functions as a non-selective monoamine releaser. nih.govtheclubhealthconference.com

Table 2: In Vitro Monoamine Transporter Activity of Mexedrone and Related Compounds

| Compound | Assay | DAT | NET | SERT | Citations |

|---|---|---|---|---|---|

| Mexedrone | Inhibition of Uptake (IC₅₀, μM) | 6.84 | 8.87 | 5.29 | nih.gov |

| Release (EC₅₀, μM) | Inactive | Inactive | 2.5 | nih.govscispace.com | |

| N-methoxymephedrone | Inhibition of Uptake (IC₅₀, μM) | 6.09 | 3.48 | 3.32 | nih.gov |

| Release (EC₅₀, μM) | 1.2 | 1.5 | 0.8 | vulcanchem.com | |

| α-Chloromethylmephedrone | Inhibition of Uptake (IC₅₀, μM) | Inactive | Inactive | Inactive | nih.gov |

| Release (EC₅₀, μM) | Inactive | Inactive | Inactive | nih.gov |

IC₅₀: The half maximal inhibitory concentration. EC₅₀: The half maximal effective concentration. "Inactive" indicates no significant activity was detected in the assays.

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for Identification and Quantification

Chromatographic methods are fundamental for separating Mexedrone (B10764521) from complex matrices and quantifying its presence.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds like Mexedrone. In GC-MS analysis, Mexedrone is typically dissolved in a solvent like methanol (B129727) or chloroform. nih.govswgdrug.org The sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column.

One study utilized an Agilent 6890 N GC coupled to a 5975 Mass Selective Detector with a HP-ULTRA 1 column. nih.gov The carrier gas was helium at a constant flow of 1 mL/min. The injector temperature was set to 250°C, and the transfer line to 280°C. nih.gov The oven temperature program started at 60°C, held for 2 minutes, and then ramped to 295°C. nih.gov Another method employed a DB-5 MS column with helium as the carrier gas at 1.5 mL/min, an injector temperature of 280°C, and a temperature program starting at 100°C. swgdrug.org

The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum shows the molecular ion and a series of fragment ions that are characteristic of the compound's structure. For Mexedrone, common fragments are observed at m/z values of 162, 119, 88, 56, and 42. nih.gov The fragment at m/z 162 is thought to result from the loss of methoxyethane, while the base peak is often observed at m/z 88. nih.gov The molecular ion may be detected at m/z 207, though its relative abundance can be negligible. ljmu.ac.uk

| Parameter | Method 1 nih.gov | Method 2 swgdrug.org |

|---|---|---|

| Instrument | Agilent 6890 N GC with 5975 MS Detector | Agilent GC with MS Detector |

| Column | HP-ULTRA 1 (12m x 0.2mm x 0.33 µm) | DB-5 MS (15m x 0.25 mm x 0.25µm) |

| Carrier Gas | Helium (1 mL/min) | Helium (1.5 mL/min) |

| Injector Temperature | 250°C | 280°C |

| Oven Program | 60°C (2 min), then 25°C/min to 295°C (3 min hold) | 100°C (1 min), then 12°C/min to 280°C (9 min hold) |

| Retention Time | 6.57 min | 6.14 min |

| Key Mass Fragments (m/z) | 162, 119, 88 (base peak), 56, 42 | Not specified |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UHPLC-HRMS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS) are powerful tools for the detection and quantification of Mexedrone, particularly in biological matrices. scispace.comresearchgate.netfda.gov.tw These methods offer high sensitivity and selectivity.

In a typical LC-MS method, separation can be achieved on a C18 or a PFP Propyl column. nih.govnih.gov The mobile phase often consists of a gradient of water and an organic solvent like methanol or acetonitrile, with additives such as formic acid to improve ionization. nih.govmdpi.com For instance, one method used a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B). nih.gov

Following chromatographic separation, the analyte is introduced into the mass spectrometer, usually with an electrospray ionization (ESI) source. In positive ionization mode, Mexedrone is detected as the protonated molecule [M+H]⁺ at an m/z of 208.1332. nih.govnih.gov Tandem mass spectrometry (MS/MS) experiments are then used to generate characteristic product ions for confirmation. Common product ions for Mexedrone include those at m/z 176, 158, 149, 119, and 91. fda.gov.twunife.it The transition of m/z 208 > 158 is often used for quantification. fda.gov.tw

UHPLC-HRMS provides highly accurate mass measurements, which aids in the definitive identification of the compound and its metabolites. researchgate.netnih.gov This technique has been used to study the in vitro metabolism of Mexedrone, identifying reactions such as hydroxylation and N- and O-dealkylation. scispace.comresearchgate.net

| Parameter | Details nih.govfda.gov.twnih.govunife.it |

|---|---|

| Chromatography | UHPLC or HPLC |

| Column | Reversed-phase (e.g., C18, PFP Propyl) |

| Mobile Phase | Gradient elution with water and methanol/acetonitrile containing formic acid |

| Ionization | Electrospray Ionization (ESI), positive mode |

| Precursor Ion (m/z) | 208.1332 [M+H]⁺ |

| Product Ions (m/z) | 176, 158, 149, 119, 91 |

| Retention Time | 3.40 - 8.01 min (method dependent) |

High-Performance Liquid Chromatography with Advanced Detection (HPLC-AD)

High-Performance Liquid Chromatography (HPLC) with advanced detection methods, such as diode array detection (DAD) or electrochemical detection (ED), provides alternative approaches for the analysis of synthetic cathinones. rsc.orgunodc.org While not as specific as mass spectrometry, these detectors can be very useful for quantification and screening purposes.

For HPLC-DAD, a C18 column is commonly used with a mobile phase consisting of a mixture of methanol and a buffer like ammonium (B1175870) formate. unodc.org Detection is performed by monitoring the UV absorbance at a specific wavelength, for example, 258 nm for cathinones. unodc.org This method has been validated for the quantification of related compounds like mephedrone (B570743) over a linear range of 0.5-10 µg/mL. unodc.org

HPLC coupled with electrochemical detection (HPLC-AD) is a sensitive technique that has been applied to the analysis of synthetic cathinones. rsc.org This method relies on the electrochemical properties of the analyte. The separation is typically performed on a C18 column with an isocratic mobile phase to ensure stable detector performance. rsc.org

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation of Mexedrone Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the chemical structure of molecules. Both ¹H and ¹³C NMR are used to characterize this compound. nih.govswgdrug.org Samples are typically dissolved in a deuterated solvent such as deuterium (B1214612) oxide (D₂O) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). swgdrug.orgspringermedizin.de

The ¹H NMR spectrum of Mexedrone shows characteristic signals for the aromatic protons, the methoxy (B1213986) group, the N-methyl group, and the protons on the propane (B168953) backbone. nih.gov Key distinguishing features in the ¹H NMR spectrum of Mexedrone include signals for the methylene (B1212753) group on the α-carbon. ljmu.ac.uk In DMSO-d₆, the aromatic protons appear as doublets around δ 7.79 and 7.44 ppm. The methoxy group protons are observed as a singlet around δ 3.26 ppm. nih.gov

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon resonates at a high chemical shift (around δ 190.83 ppm in DMSO-d₆). nih.gov A key signal for Mexedrone is the carbon of the methylene group attached to the α-carbon, which appears around δ 63.57 ppm. nih.govljmu.ac.uk

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H NMR | 7.79 (d) | Ar-CH |

| 7.44 (d) | Ar-CH | |

| 3.26 (s) | OCH₃ | |

| 2.67 (t) | NCH₃ | |

| ¹³C NMR | 190.83 | C=O |

| 145.33, 130.62, 129.64, 129.24 | Ar-C | |

| 51.75 | CH | |

| 49.49 | CH₂ |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum provides a unique "fingerprint" that can be used for identification. nih.govunodc.org The analysis is often performed using an attenuated total reflectance (ATR) accessory, which allows for direct measurement of the powder sample with minimal preparation. unodc.orgmdpi.com

The FTIR spectrum of this compound exhibits characteristic absorption bands. A strong band corresponding to the carbonyl (C=O) stretch is typically observed in the region of 1600-1750 cm⁻¹. The N-H stretching vibrations of the hydrochloride salt appear as broad bands in the region of 2400-3200 cm⁻¹. Other significant absorptions include C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the methoxy group. nih.govpolicija.si

X-ray Crystallography for Solid-State Structure Analysis

Single-crystal X-ray diffraction is a powerful technique for the definitive determination of the three-dimensional atomic arrangement of a crystalline solid. For this compound, this method has been instrumental in confirming its molecular structure and understanding its solid-state packing. nih.govd-nb.info

Studies have shown that this compound crystallizes in the monoclinic space group P21/n as a racemic mixture. nih.govspringermedizin.de The crystal structure reveals key details about the molecular geometry and intermolecular interactions. The cathinone (B1664624) skeleton of mexedrone is similar to related compounds. nih.gov The crystal packing is characterized by N-H···Cl and C-H···Cl hydrogen bonds, which link the ions into an extended dimeric chain. nih.gov Unlike some other cathinone hydrochlorides, such as pentedrone (B609907) HCl, aromatic π-π stacking is not observed in the crystal structure of mexedrone HCl. nih.gov This detailed structural information is invaluable for its unequivocal identification and for understanding its physicochemical properties. d-nb.info

Table 1: Crystallographic Data for this compound d-nb.infospringermedizin.de

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Note: Specific lattice parameters (a, b, c, β, and Volume) are determined through experimental X-ray diffraction analysis and can be found in the cited literature.

Methodologies for Isomeric Differentiation

A significant analytical challenge with mexedrone is its differentiation from its positional isomer, N-methoxymephedrone. nih.govresearchgate.net In N-methoxymephedrone, the methoxy group is attached to the nitrogen atom, whereas in mexedrone, it is located at the β-carbon of the propan-1-one chain. vulcanchem.com This subtle difference in structure requires advanced analytical techniques for accurate discrimination.

Several methods have proven effective for this purpose:

Gas Chromatography-Mass Spectrometry (GC-MS): GC can successfully separate the two isomers based on their different retention times. nih.gov The subsequent mass spectrometry analysis reveals distinct fragmentation patterns. Mexedrone typically shows a base peak at m/z 58, corresponding to the [C₂H₄NO]⁺ fragment, while N-methoxymephedrone exhibits a base peak at m/z 72, corresponding to the [C₃H₆NO]⁺ fragment. vulcanchem.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC methods have also been developed to achieve baseline separation of mexedrone and N-methoxymephedrone. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information that allows for clear differentiation. The chemical shifts and coupling patterns of the protons and carbons associated with the methoxy group and the surrounding atoms are distinct for each isomer. nih.govvulcanchem.com

X-ray Crystallography: As previously mentioned, X-ray crystallography provides unambiguous structural confirmation, definitively resolving the position of the methoxy group. nih.govvulcanchem.com

Application in Forensic Science Research

The analytical methodologies for mexedrone have direct and critical applications in forensic science, from the analysis of seized drug samples to toxicological investigations. dea.gov

Analysis of Seized Materials and Impurity Profiling

Forensic laboratories routinely analyze seized powders and tablets to identify controlled substances. The techniques described above are essential for the positive identification of mexedrone in such materials. unodc.orgunodc.org

Beyond simple identification, impurity profiling is a crucial aspect of forensic intelligence. ajast.netnih.gov This process involves the identification and quantification of impurities present in a seized drug sample. nih.gov These impurities can include starting materials, by-products, and intermediates from the synthesis process. researchgate.net For example, during the synthesis of mexedrone, a route-specific chlorinated by-product, 3-chloro-2-(methylamino)-1-(4-methylphenyl)propan-1-one (α-chloromethylmephedrone), has been identified. nih.govresearchgate.net The presence and relative abundance of such impurities can provide valuable information about the synthetic route used, potentially linking different seizures to a common manufacturing source and aiding in the investigation of drug trafficking networks. ajast.netnih.gov

Development of Screening and Confirmatory Methods for Biological Matrices

Detecting and quantifying mexedrone and its metabolites in biological samples is vital for clinical and forensic toxicology. This is essential for understanding its pharmacological effects and for determining its involvement in intoxication cases, including post-mortem investigations. ljmu.ac.ukwww.gov.uk

In Vitro and Preclinical Animal Studies: In vitro metabolism studies using human liver microsomes and recombinant CYP450 enzymes are conducted to identify the major metabolic pathways of mexedrone. nih.govdntb.gov.uaresearchgate.net These studies have shown that the primary phase I metabolic reactions include hydroxylation, N-dealkylation, and O-dealkylation. nih.govdntb.gov.ua The main metabolites identified are hydroxy-mexedrone, O-dealkyl-mexedrone, and N-dealkyl-mexedrone. nih.gov Identifying these metabolites is crucial for selecting appropriate markers for mexedrone intake. nih.govunife.it Preclinical animal studies can further elucidate the pharmacokinetic and pharmacodynamic properties of the compound. herts.ac.uk

Post-Mortem Forensic Samples: In post-mortem forensic toxicology, the goal is to determine if a substance contributed to or was the cause of death. The first confirmed case of mexedrone intake was reported in a post-mortem biological sample. nih.gov Analytical methods, primarily LC-MS/MS, are developed and validated for the screening and confirmation of mexedrone and its metabolites in various biological matrices such as blood, urine, and tissue samples. ljmu.ac.uknih.gov The stability of the analyte in post-mortem specimens is a critical consideration, and studies have investigated optimal storage conditions to minimize degradation. nih.gov The detection of mexedrone in post-mortem samples provides crucial evidence for coroners and medical examiners. www.gov.uk

Table 2: Key Metabolites of Mexedrone Identified in In Vitro Studies nih.govdntb.gov.ua

| Metabolite | Metabolic Reaction |

| Hydroxy-mexedrone | Hydroxylation |

| O-dealkyl-mexedrone | O-dealkylation |

| N-dealkyl-mexedrone | N-demethylation |

Forensic Epidemiology and Monitoring Trends

Appearance and Prevalence in Illicit Drug Markets

Mexedrone (B10764521) has been identified on the illicit drug market primarily as a powder. nih.gov It entered the market as a so-called "designer drug" or "research chemical," often sold through online vendors to circumvent controls placed on its parent compound, mephedrone (B570743). wikipedia.orgresearchgate.net The substance was developed as a potential legal substitute after mephedrone was subjected to widespread control measures around 2010. researchgate.netresearchgate.net

Despite its availability, evidence suggests that mexedrone has not achieved high prevalence compared to other synthetic cathinones. It has been described as a "lesser-known" derivative of mephedrone. mdpi.com A 2017 study from a hospital in Birmingham, UK, which screened 305 cases of patients presenting with acute recreational drug toxicity, identified mexedrone in 11 urine samples, indicating a relatively low prevalence within that specific polydrug-using cohort. nih.gov More recent data from the UK further supports its low prevalence; a government report noted that between 2019 and 2023, mexedrone was one of seven uncontrolled cathinones detected, but it was found in only one post-mortem toxicology case during this four-year period. www.gov.ukmmu.ac.uk

Table 1: Forensic Detections of Mexedrone in a UK Observational Study (2015-2016)

| Total Cases Screened | Cases Positive for Mexedrone | Prevalence Rate |

|---|---|---|

| 305 | 11 | 3.6% |

Source: Based on an observational case series at a Birmingham hospital between December 2015 and July 2016. nih.gov

Geographical Distribution of Forensic Seizures and Confiscations

Forensic evidence confirms the distribution of Mexedrone across multiple continents. Its emergence was formally noted by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) following a notification from the United Kingdom on September 11, 2015. drugsandalcohol.ie Subsequent identifications have been made in several countries through forensic analysis of seizures and biological samples.

The first confirmed case of actual mexedrone intake was reported in a post-mortem biological sample in 2016. nih.gov Analytically confirmed cases were documented in Birmingham, UK, from samples collected between December 2015 and July 2016. nih.govnih.gov Other forensic projects have identified its presence in London and Wales. nih.govwedinos.org The initial analytical characterization of the compound was reported in 2016 based on samples seized by police officials in China. nih.gov The first report of mexedrone in France also occurred in 2016, where it was found in a powder possessed by an individual hospitalized for synthetic cannabinoid addiction. nih.gov In the years following its emergence, several countries moved to control the substance.

Table 2: Geographical Distribution and Legal Status of Mexedrone

| Country/Region | Date of First Report/Detection | Legal Status / Control Date | Reference |

|---|---|---|---|

| United Kingdom | September 2015 (EMCDDA Notification) | Uncontrolled (as of Feb 2025 report), but detected in forensic casework | www.gov.ukmmu.ac.ukdrugsandalcohol.ie |

| China | 2016 (Published) | - | nih.gov |

| France | 2016 | - | nih.gov |

| Sweden | - | Illegal as of January 26, 2016 | wikipedia.org |

| Japan | - | Illegal as of August 24, 2016 | wikipedia.org |

| Singapore | - | Controlled as of November 1, 2017 | agc.gov.sg |

Note: This table is not exhaustive and represents key forensic and legislative findings.

Temporal Trends in Substance Detection and Proliferation of Analogs

The detection timeline for mexedrone follows a pattern characteristic of many NPS. It appeared on the market in the years following the 2010 legislative controls on mephedrone, created specifically as a structural analog to exploit a legal loophole. researchgate.net

2015: The United Kingdom submitted the first formal notification of mexedrone to the EMCDDA in September. drugsandalcohol.ie The first clinical toxicology cases in the UK were also identified starting in December. nih.gov

2016: Mexedrone was analytically characterized and identified in forensic seizures in China. nih.gov It was also detected in forensic cases in France and the UK. nih.gov In response to its emergence, Sweden and Japan classified mexedrone as an illegal substance. wikipedia.org

2017: Singapore added mexedrone to its list of controlled substances under the Misuse of Drugs Act. agc.gov.sg

2019-2023: Monitoring in the UK showed a very low detection rate, with only a single identification in a post-mortem toxicology sample over this period, suggesting its presence in the illicit market had become sporadic. www.gov.ukmmu.ac.uk

The existence of mexedrone is a direct result of the proliferation of analogs, a key feature of the modern NPS market. Clandestine chemists modify the molecular structure of controlled substances to create new, unregulated compounds. nih.gov Mexedrone is the alpha-methoxy analog of mephedrone, representing a second-generation cathinone (B1664624) designed to mimic the effects of its predecessor while temporarily avoiding legal classification. wikipedia.org

Role in the Evolving Landscape of Novel Psychoactive Substances

Mexedrone exemplifies the role of chemical analogs in the dynamic and evolving landscape of Novel Psychoactive Substances. nih.gov The primary driver for its synthesis and distribution was the implementation of legislative controls on more established synthetic cathinones like mephedrone. researchgate.netwww.gov.uk This "cat-and-mouse" dynamic between manufacturers and regulators is a defining characteristic of the NPS phenomenon, where a ban on one substance often leads to the rapid emergence of slightly modified, and therefore temporarily legal, alternatives. mdpi.com

These substances are often marketed online as "research chemicals" or "legal highs" to imply legitimacy and circumvent drug laws. wikipedia.org The appearance of mexedrone and countless other analogs presents a significant challenge for forensic laboratories, which must constantly adapt to identify new compounds in seizures and biological samples. nih.gov While some NPS, like mephedrone, achieve significant popularity, many others, including mexedrone, appear to have a more limited and transient presence on the market before being replaced by newer analogs or failing to gain a foothold among users. mdpi.comwww.gov.ukmmu.ac.uk The continuous monitoring by forensic and drug enforcement agencies is therefore crucial to track the emergence, prevalence, and distribution of these evolving substances. nih.gov

Regulatory Science and Legislative Frameworks for Novel Psychoactive Substances

Scientific Considerations Guiding Substance Scheduling

The scheduling of novel psychoactive substances (NPS) like Mexedrone (B10764521) Hydrochloride is a complex process guided by scientific evidence to assess the potential risks to public health. d-nb.inforesearchgate.net Regulatory bodies, such as the U.S. Drug Enforcement Administration (DEA), rely on a comprehensive analysis, often referred to as an "Eight-Factor Analysis," to determine the appropriate level of control for a substance under legislation like the Controlled Substances Act (CSA). researchgate.net

Key scientific considerations include:

Pharmacological Effects: The primary consideration is the substance's mechanism of action and its effects on the central nervous system. For cathinone (B1664624) derivatives, this involves studying their impact on dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters. www.gov.ukdea.gov Substances with effects similar to known drugs of abuse, such as amphetamine, cocaine, or MDMA, are of particular concern. www.gov.ukdea.gov

Abuse Potential: This is evaluated through preclinical and clinical studies, as well as analysis of abuse patterns. researchgate.net Scientists assess whether a substance produces rewarding effects that could lead to compulsive use. researchgate.net

Actual and Relative Potential for Abuse: This involves examining the substance's history and current pattern of abuse, including the scope, duration, and significance of abuse. researchgate.net

Risk to Public Health: A crucial factor is the potential harm the substance poses to the public. researchgate.net This includes its acute and chronic toxicity, the risk of overdose, and its potential to cause dependence. mdpi.com

Chemical Structure: The structural similarity of a new compound to already controlled substances is a significant factor. mdpi.com This is particularly relevant for cathinone analogs, which are often created by making slight modifications to the core chemical structure of controlled substances. mdpi.com

The process is designed to be evidence-based, but the rapid emergence of NPS presents challenges, as comprehensive scientific data on their pharmacology and toxicology is often limited. unodc.orgnih.gov This can lead to a "cat-and-mouse" cycle where clandestine chemists quickly synthesize new analogs to circumvent existing laws. mdpi.com

Challenges in National and International Substance Control (e.g., Generic Legislation)

The proliferation of NPS, including synthetic cathinones like Mexedrone Hydrochloride, presents significant challenges to national and international drug control frameworks. d-nb.infomarshallcenter.org The sheer number and rapid emergence of these substances strain the resources of regulatory and law enforcement agencies worldwide. marshallcenter.orgnih.gov

One of the primary challenges is the ability of manufacturers to create new substances that are not explicitly listed in existing drug control legislation by making minor chemical modifications. mdpi.com This exploits legal loopholes and allows these substances to be marketed as "legal" alternatives to illicit drugs. mdpi.comhilarispublisher.com

National Challenges:

Legislative Lag: The traditional substance-by-substance scheduling process is often slow, creating a delay between the identification of a harmful NPS and the implementation of control measures. unodc.org

Resource Allocation: Forensic laboratories and law enforcement agencies face difficulties in identifying and tracking the vast number of new substances entering the market. marshallcenter.orgnih.gov

Legal Loopholes: Manufacturers often label NPS with "not for human consumption" to bypass consumer safety laws. d-nb.infonih.gov

International Challenges:

Disparate Legal Frameworks: The legal status of an NPS can vary significantly from one country to another, complicating international efforts to control trafficking. marshallcenter.orgjournals.co.za

Globalized Market: The internet and global postal services have created a decentralized and difficult-to-monitor distribution network for NPS. marshallcenter.orgincb.org

Information Sharing: While international cooperation is crucial, the rapid pace of NPS emergence requires real-time information sharing and coordinated responses among countries. marshallcenter.orgincb.orgnumberanalytics.com

To address these challenges, some countries have implemented generic legislation , or analogue laws. karger.comdrugsandalcohol.ie This approach aims to control entire classes of substances based on their core chemical structure, rather than scheduling them one by one. drugsandalcohol.ie While this can be a more proactive measure, it also presents its own set of challenges, including the potential for overly broad legislation that could inadvertently criminalize substances with legitimate industrial or research uses. karger.comdrugsandalcohol.ie The effectiveness of generic legislation in reducing NPS use and related harms is still a subject of debate and research. karger.com

Analysis of Control Measures for Cathinone Analogs and Derivatives

The rise of synthetic cathinones, a large and diverse class of NPS, has prompted a range of control measures at both national and international levels. www.gov.uk These substances are structurally related to cathinone, the psychoactive compound found in the khat plant. europa.eu

International Control:

The United Nations (UN) has placed several synthetic cathinones under international control through the 1971 Convention on Psychotropic Substances. www.gov.uk As of 2024, 19 synthetic cathinones are listed. www.gov.uk

This requires signatory nations to implement national controls on the listed substances. www.gov.uk Mephedrone (B570743), a well-known cathinone, was placed under EU-wide control in 2010 and internationally by the UN in 2015. www.gov.ukwww.gov.uk

National Control Strategies:

Individual Substance Scheduling: Many countries initially responded by banning individual cathinone derivatives as they were identified. For example, the UK classified mephedrone and other cathinones as Class B drugs in 2010. researchgate.netservice.gov.uk The United States has also placed numerous synthetic cathinones into Schedule I of the Controlled Substances Act. researchgate.netdea.gov

Generic or Analogue Legislation: Recognizing the limitations of a substance-by-substance approach, several countries have adopted generic legislation to control entire families of cathinones. drugsandalcohol.ied-nb.info This approach defines a core chemical structure and bans all substances derived from it. drugsandalcohol.ie The UK's Misuse of Drugs Act 1971 includes a generic definition for cathinones. service.gov.uk Germany also introduced the New Psychoactive Substances Act (NpSG) in 2016, which controls groups of substances, including phenethylamines (which encompasses cathinones). unodc.org

Psychoactive Substances Acts: Some jurisdictions, like the UK and New Zealand, have enacted broader legislation that controls any substance intended to produce a psychoactive effect, unless it is specifically exempted. drugsandalcohol.iewikipedia.org The UK's Psychoactive Substances Act 2016 makes it an offense to produce, supply, or offer to supply any psychoactive substance. wikipedia.org

The table below provides a snapshot of the legal status of Mexedrone and its parent compound, Mephedrone, in different jurisdictions, illustrating the varied approaches to control.

| Compound | Jurisdiction | Legal Status |

| Mexedrone | Germany | NpSG (Industrial and scientific use only) wikipedia.org |

| Japan | Illegal wikipedia.org | |

| Sweden | Illegal wikipedia.org | |

| United Kingdom | Controlled under the Psychoactive Substances Act wikipedia.org | |

| Mephedrone | Australia | Schedule 9 (Prohibited Substance) wikipedia.org |

| European Union | Controlled Substance europa.eu | |

| United Kingdom | Class B wikipedia.org | |

| United States | Schedule I wikipedia.org | |

| United Nations | Schedule II wikipedia.org |

These measures reflect a continuous effort by authorities to adapt their legal frameworks to the evolving landscape of synthetic drugs. However, the effectiveness of these controls is an ongoing area of study and debate. karger.com

Adaptive Regulatory Strategies in Response to Emerging Substances

The rapid and continuous emergence of novel psychoactive substances (NPS) necessitates the development of adaptive and forward-thinking regulatory strategies. mdpi.com Traditional, reactive approaches to drug control have proven insufficient to keep pace with the dynamic nature of the NPS market. hilarispublisher.com

Key adaptive strategies include:

Early Warning Systems (EWS): Many countries and regions have established EWS to monitor, detect, and share information about new substances as they appear on the market. hilarispublisher.comeuropa.eu The European Union's EWS, managed by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), is a prominent example that facilitates rapid risk assessment and response across member states. marshallcenter.org

Temporary and Emergency Scheduling: To bypass lengthy legislative processes, some legal frameworks allow for the temporary or emergency scheduling of a substance. hilarispublisher.com This enables authorities to quickly control a newly identified substance that poses a significant public health threat while a more thorough assessment is conducted. hilarispublisher.com

Proactive Legislative Models:

Generic Legislation: As discussed previously, this approach aims to preemptively ban entire chemical families of NPS. karger.com

Psychoactive Substance Acts: These laws, such as the one implemented in the UK, shift the legal paradigm by controlling all psychoactive substances by default, with specific exemptions for legitimate products like alcohol, tobacco, and medicines. drugsandalcohol.iewikipedia.org

International Cooperation: Given the global nature of the NPS market, enhanced international collaboration is crucial. incb.orgnumberanalytics.comnih.gov This includes sharing intelligence, coordinating law enforcement operations, and harmonizing legislative approaches. incb.orgnumberanalytics.com Initiatives like the International Narcotics Control Board's (INCB) Global Rapid Interdiction of Dangerous Substances (GRIDS) Programme facilitate this cooperation. incb.org

Leveraging Technology: Regulatory and law enforcement agencies are increasingly using technology to monitor online markets and identify emerging trends. mdpi.comhilarispublisher.com Artificial intelligence and data analytics can help predict which new analogues are likely to be synthesized and pose a threat, allowing for a more proactive stance. mdpi.com

Public Health-Oriented Approaches: Alongside control measures, there is a growing recognition of the importance of public health responses. europa.eu This includes risk communication to inform the public and healthcare professionals about the dangers of NPS, as well as developing prevention and harm reduction programs. nih.goveuropa.eu

These adaptive strategies represent a shift from a purely reactive to a more proactive and agile regulatory posture. The goal is to create a legal and operational framework that can better anticipate and respond to the challenges posed by the ever-changing landscape of novel psychoactive substances. mdpi.comhilarispublisher.com

Q & A

Q. What analytical methods are recommended for identifying and characterizing Mexedrone Hydrochloride in research samples?

this compound can be identified using ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) to confirm its molecular structure and purity . For structural elucidation, Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) are critical to analyze functional groups and confirm stereochemistry . Methodological considerations include:

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves and lab coats; avoid latex due to potential permeability .

- Engineering controls : Use fume hoods to minimize inhalation exposure .

- Waste disposal : Collect contaminated materials mechanically and avoid discharge into drains .

- Emergency procedures : Provide eyewash stations and emergency showers; rinse exposed skin/eyes with water for 15 minutes .

Q. How can researchers validate the metabolic stability of this compound in in vitro models?

Incubate Mexedrone with human liver microsomes (HLMs) or recombinant CYP450 isoforms (e.g., CYP2C19) under controlled pH (7.4) and temperature (37°C) . Key steps:

- Reaction termination : Use ice-cold acetonitrile to precipitate proteins.

- Metabolite detection : Apply UHPLC-HRMS to identify hydroxylated and dealkylated metabolites, with CYP2C19 being the primary isoform .

Advanced Research Questions

Q. How do CYP450 isoform interactions influence this compound metabolism, and how can these be experimentally resolved?

CYP2C19 is the dominant isoform responsible for Mexedrone’s hydroxylation and O-dealkylation . To resolve isoform-specific contributions:

- Inhibition assays : Use selective CYP inhibitors (e.g., omeprazole for CYP2C19) in HLMs.

- Recombinant CYP systems : Compare metabolite profiles from individual isoforms (e.g., CYP2D6, CYP3A4) to quantify their roles .

- Data normalization : Express activity as pmol metabolite/min/mg protein to account for isoform abundance variability.

Q. What methodological strategies address contradictions in reported metabolic half-lives of this compound across studies?

Discrepancies may arise from differences in:

- Microsomal activity : Standardize HLM donor criteria (e.g., age, health status) .

- Incubation conditions : Control NADPH concentration (1 mM) and pre-incubation time (5–10 min) .

- Analytical sensitivity : Use low-resolution mass spectrometry (LRMS) for high-throughput screening and HRMS for confirmatory quantification .

Q. How can crystallographic techniques improve the structural analysis of this compound and its analogs?

- Single-crystal X-ray diffraction : Refine crystal structures using programs like SHELXL to resolve bond angles and hydrogen-bonding networks .

- Challenges : Hydrate formation (common in hydrochloride salts) may complicate crystallization; use anti-solvent vapor diffusion with ethanol/water mixtures .

Q. What advanced analytical approaches are recommended for detecting this compound in complex biological matrices (e.g., blood, urine)?

- Solid-phase extraction (SPE) : Pre-concentrate samples using C18 cartridges to enhance detection limits .

- Tandem mass spectrometry (MS/MS) : Employ multiple reaction monitoring (MRM) transitions (e.g., m/z 213 → 105 for Mexedrone) for specificity .

- Method validation : Include spike-recovery experiments (80–120% acceptable range) and matrix effect assessments .

Q. How does the stability of this compound in solution impact experimental reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.